
Methyl(triphenyl)plumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(triphenyl)plumbane is an organolead compound with the chemical formula (C₆H₅)₃PbCH₃. It is part of a broader class of organolead compounds, which have been studied for their unique chemical properties and potential applications in various fields. The compound consists of a lead atom bonded to three phenyl groups and one methyl group, making it a tetrahedral molecule.
Vorbereitungsmethoden
The synthesis of Methyl(triphenyl)plumbane typically involves the reaction of triphenyllead chloride with a methylating agent such as methyl lithium or methyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
(C6H5)3PbCl+CH3Li→(C6H5)3PbCH3+LiCl
Analyse Chemischer Reaktionen
Methyl(triphenyl)plumbane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: It can be reduced to form lead(II) compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl(triphenyl)plumbane has been studied primarily for its potential applications in organic synthesis and materials science. Some of its notable applications include:
Catalysis: It can act as a catalyst in certain organic reactions, particularly those involving the formation of carbon-carbon bonds.
Materials Science: The compound has been explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: Although less common, this compound has been investigated for its interactions with biological molecules, providing insights into the behavior of organometallic compounds in biological systems.
Wirkmechanismus
The mechanism by which Methyl(triphenyl)plumbane exerts its effects is largely dependent on the specific reaction or application. In catalytic processes, the lead atom often acts as a Lewis acid, facilitating the formation of new chemical bonds. The phenyl groups can stabilize reactive intermediates, making the compound an effective catalyst in certain reactions.
Vergleich Mit ähnlichen Verbindungen
Methyl(triphenyl)plumbane can be compared to other organolead compounds such as triphenyllead chloride and tetraphenyllead. While all these compounds share a similar structural motif, this compound is unique due to the presence of the methyl group, which can influence its reactivity and stability. Other similar compounds include:
Triphenyllead chloride: (C₆H₅)₃PbCl
Tetraphenyllead: (C₆H₅)₄Pb
Triphenyllead acetate: (C₆H₅)₃PbOAc
Eigenschaften
CAS-Nummer |
3124-28-5 |
|---|---|
Molekularformel |
C19H18Pb |
Molekulargewicht |
453 g/mol |
IUPAC-Name |
methyl(triphenyl)plumbane |
InChI |
InChI=1S/3C6H5.CH3.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H3; |
InChI-Schlüssel |
YYHSQUQZPYMLSB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


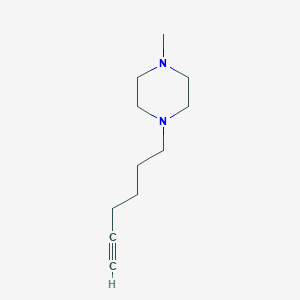
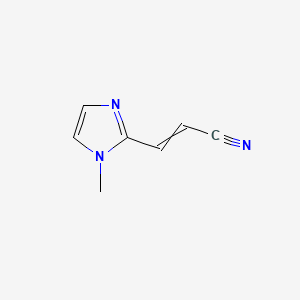

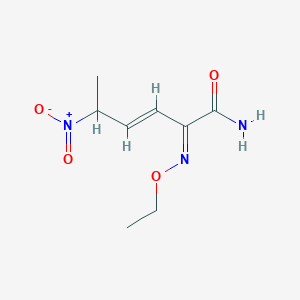
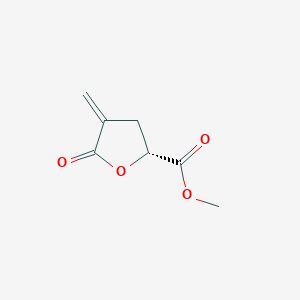
![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)
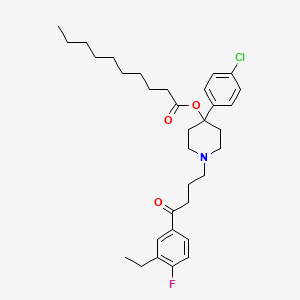


![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)


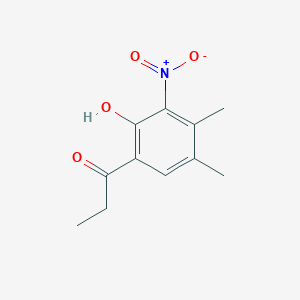
![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)
